An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-5-sulfonyl Chloride
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-5-sulfonyl Chloride
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-methyl-1H-indazole-5-sulfonyl chloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, 5-amino-1H-indazole. Each step is detailed with mechanistic insights and practical considerations to ensure successful execution in a laboratory setting.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Specifically, 1-methyl-1H-indazole-5-sulfonyl chloride serves as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapies.[3][4] Its molecular structure, featuring a reactive sulfonyl chloride group, allows for facile derivatization to generate extensive libraries of sulfonamides for structure-activity relationship (SAR) studies.[3][5] This guide outlines a reliable and reproducible synthetic route to this valuable intermediate.
The overall synthetic strategy involves three main transformations:
-
Diazotization and Sulfonation: Conversion of the 5-amino group of 1H-indazole to a diazonium salt, followed by a Sandmeyer-type reaction to install a sulfonyl chloride group.[6][7]
-
Methylation: Regioselective methylation at the N1 position of the indazole ring.[8][9]
-
Chlorination: Conversion of the resulting sulfonic acid to the final sulfonyl chloride product.[10][11]
Synthetic Pathway Overview
The synthesis commences with 5-amino-1H-indazole and proceeds through a series of transformations to yield the target compound, 1-methyl-1H-indazole-5-sulfonyl chloride.
Caption: Overall synthetic route from 5-amino-1H-indazole to the target compound.
Part 1: Synthesis of 1H-Indazole-5-sulfonyl Chloride
The initial phase of the synthesis focuses on the conversion of 5-amino-1H-indazole to 1H-indazole-5-sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of amino groups into a wide array of functionalities via diazonium salt intermediates.[6][12]
Step 1.1: Diazotization of 5-Amino-1H-indazole
Causality: The primary amino group of 5-amino-1H-indazole is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[13] The resulting diazonium group is an excellent leaving group (N₂), facilitating subsequent nucleophilic substitution.
Protocol:
-
Suspend 5-amino-1H-indazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 1.2: Sandmeyer-Type Chlorosulfonylation
Causality: The prepared diazonium salt is then subjected to a Sandmeyer-type reaction.[6] In this step, sulfur dioxide is introduced into the reaction mixture in the presence of a copper(I) chloride catalyst.[14] The copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent oxidation and chlorination yield the sulfonyl chloride.[7]
Protocol:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and saturate it with hydrogen chloride gas.
-
Add copper(I) chloride to this solution to form the catalytic species.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water to precipitate the crude 1H-indazole-5-sulfonyl chloride.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 2: N1-Methylation of 1H-Indazole-5-sulfonyl Chloride
Causality: The regioselectivity of indazole methylation can be influenced by both steric and electronic factors, as well as the reaction conditions (acidic, basic, or neutral).[9][15] For the synthesis of the 1-methyl isomer, methylation under basic conditions is typically favored. The presence of an electron-withdrawing sulfonyl chloride group at the 5-position can influence the electron density at the N1 and N2 positions, potentially affecting the regioselectivity of the methylation.
Protocol:
-
Dissolve 1H-indazole-5-sulfonyl chloride in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to deprotonate the indazole nitrogen.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-indazole-5-sulfonyl chloride.
Alternative Two-Step Methylation and Chlorination Strategy
An alternative and often more robust approach involves methylation of the more stable 1H-indazole-5-sulfonic acid intermediate, followed by chlorination. This can circumvent potential stability issues with the sulfonyl chloride during the methylation step.
Caption: Alternative two-step methylation and chlorination workflow.
Step 2a: Methylation of 1H-Indazole-5-sulfonic acid
Protocol:
-
Dissolve 1H-indazole-5-sulfonic acid in an appropriate solvent, such as DMF.
-
Add a base like potassium carbonate in excess.
-
Add the methylating agent (e.g., dimethyl sulfate) and heat the mixture (e.g., to 60-80 °C) for several hours.
-
After cooling, acidify the reaction mixture to precipitate the product, 1-methyl-1H-indazole-5-sulfonic acid.
-
Filter, wash with water, and dry the product.
Step 2b: Chlorination of 1-Methyl-1H-indazole-5-sulfonic acid
Causality: The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation.[10] Reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride are commonly employed.[16][17] Thionyl chloride is often preferred due to the volatile nature of its byproducts (SO₂ and HCl). A catalytic amount of DMF is often used to facilitate the reaction through the formation of the Vilsmeier reagent.
Protocol:
-
Suspend 1-methyl-1H-indazole-5-sulfonic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-4 hours, until the solid has dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 1-methyl-1H-indazole-5-sulfonyl chloride can be purified by recrystallization or column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Methyl-1H-indazole-5-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 | 1097730-93-2[18] |
Safety Considerations
-
Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution and at low temperatures.
-
Thionyl Chloride and Sulfur Dioxide: These reagents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Conclusion
The synthesis of 1-methyl-1H-indazole-5-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. The Sandmeyer-type reaction is a key transformation for the introduction of the sulfonyl chloride functionality. The subsequent N-methylation can be achieved directly or, more reliably, on the sulfonic acid intermediate followed by chlorination. This guide provides a robust framework for the successful laboratory-scale production of this important pharmaceutical intermediate.
References
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Retrieved from [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PMC. (n.d.). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
TSpace. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Attempted Synthesis of 4,4-Difluorochromanes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 9. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. S-Chlorinations [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 18. 1097730-93-2 | 1-Methyl-1H-indazole-5-sulfonyl chloride - Moldb [moldb.com]
